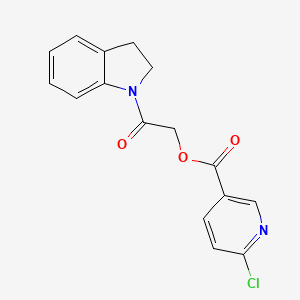
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate is a complex organic compound that features an indole ring system, a chloropyridine moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative and the chloropyridine component. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis or a similar method. The chloropyridine component can be prepared through halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or chloropyridines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The indole ring system is known for its biological activity, and this compound could be explored for its potential biological effects.
Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: Its unique structure makes it suitable for use in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism by which 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The exact pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine: This compound shares the indole ring system but lacks the chloropyridine and ester groups.
6-Chloropyridine-3-carboxylic acid: This compound contains the chloropyridine moiety but lacks the indole and ester groups.
Uniqueness: 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate is unique due to the combination of the indole ring, chloropyridine moiety, and ester group, which together confer distinct chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines. Its synthesis, reactions, and applications highlight its potential in advancing both fundamental science and practical applications.
特性
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-6-5-12(9-18-14)16(21)22-10-15(20)19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJJDHUFQPZMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














